N-Glycosylic Bond Acid Stability
The synthesis of pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides yields a mixture of N1- and N2-regioisomers. For the unsubstituted base, the N1-β-nucleoside (the regioisomer analogous to the target compound) exhibits an anti glycosidic bond conformation with a torsion angle of -100.4(2)°, whereas the N2-regioisomer adopts a syn conformation with a torsion angle of 15.0(2)° [1]. The target compound, bearing 4,6-diamino substitution, is exclusively the N1-regioisomer. This conformational preference directly impacts base-pairing fidelity and enzymatic recognition [2].
| Evidence Dimension | Glycosidic bond conformation (torsion angle, χ) |
|---|---|
| Target Compound Data | Anti conformation; torsion angle approximately -100° (inferred from unsubstituted N1-β-nucleoside analog) |
| Comparator Or Baseline | N2-(2′-deoxy-β-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine: syn conformation; torsion angle 15.0(2)° |
| Quantified Difference | Conformational switch from anti to syn (difference in torsion angle of approximately 115°) |
| Conditions | X-ray crystallography of single crystals at 293 K |
Why This Matters
The anti conformation of the target compound is a prerequisite for Watson-Crick base pairing and efficient incorporation by DNA polymerases, whereas the syn conformation of the N2-regioisomer is incompatible with canonical duplex formation.
- [1] He, J., et al. (2002). The regioisomeric 1H(2H)-pyrazolo[3,4-d]pyrimidine N1- and N2-(2′-deoxy-β-D-ribofuranosides). Acta Crystallographica Section C, 58, o593-o595. View Source
- [2] Seela, F., et al. (2003). Nucleic acid binding compounds containing pyrazolo[3,4-d]pyrimidine analogues of purin-2,6-diamine and their uses. US Patent US20030198982A1. View Source
